

BMS-690154 EGFR HER2 HER4 inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: BMS-690154

Cat. No.: S1802554

Get Quote

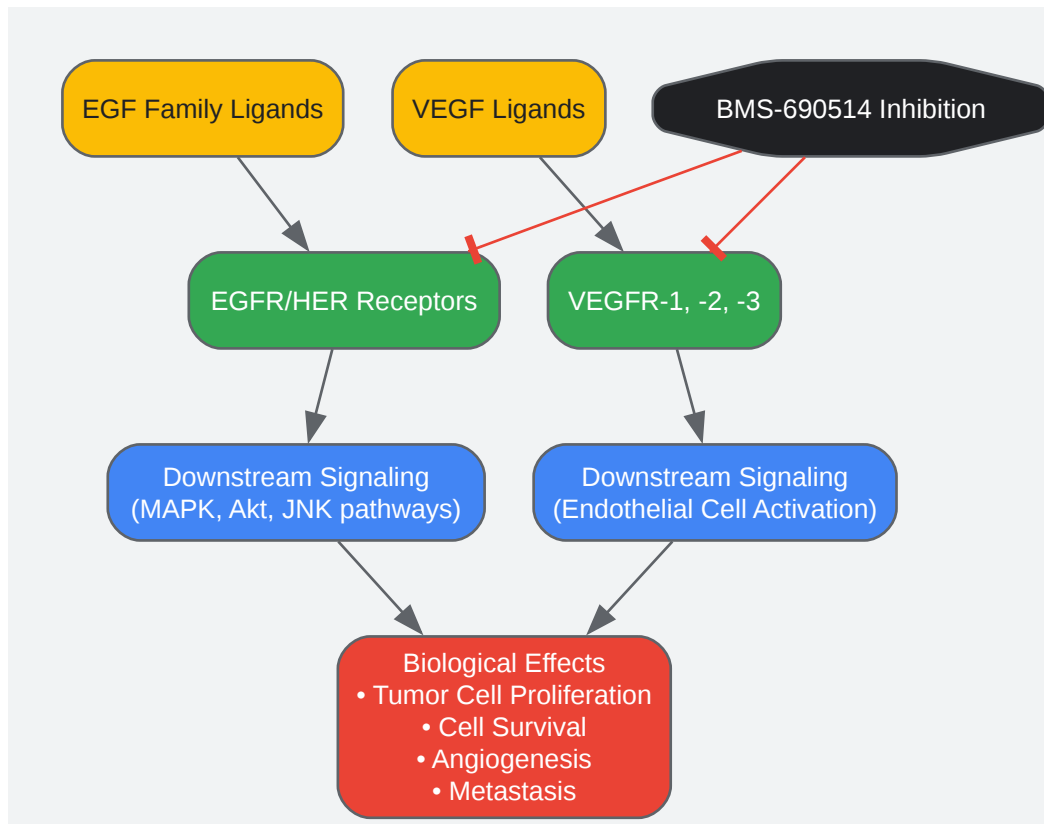
Core Compound Profile

Table 1: Basic Profile of BMS-690154

Attribute	Description
Chemical Name	(3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol [1]
Molecular Formula	C ₁₉ H ₂₄ N ₆ O ₂ [1] [2]
Molecular Weight	368.44 g/mol [2]
CAS Number	859853-30-8 [1] [2]
Mechanism of Action	Potent, reversible inhibitor of EGFR (HER1), HER2, HER4, and VEGFR-1, -2, -3 [3] [2] [4]
Developmental Status	Investigational; Phase IIa clinical trials completed [3] [1]

Mechanism of Action and Signaling Pathways

BMS-690514 is a targeted therapy that concurrently inhibits the ErbB (EGFR/HER) and VEGF receptor families, disrupting critical pathways for cancer cell survival and tumor angiogenesis [3] [4]. The diagram below illustrates the signaling pathways disrupted by BMS-690514.



[Click to download full resolution via product page](#)

BMS-690514 inhibits EGFR/HER and VEGFR signaling pathways, blocking tumor growth and angiogenesis.

Preclinical Pharmacokinetics and Metabolism

Table 2: Preclinical ADME Properties of BMS-690514 [5] [6]

Property	Findings
Oral Bioavailability	Mouse: ~78%, Rat: ~100%, Dog: ~29%, Monkey: ~8%

Property	Findings
Predicted Human Bioavailability	Good
Key Metabolizing Enzymes	CYP2D6, CYP3A4, UGTs (Glucuronidation)
Caco-2 Permeability	Intermediate; moderate potential P-gp substrate
Blood-Brain Barrier Penetration	Yes (Brain-to-plasma ratio ~1:1)
Projected Human Efficacious Dose	100 mg to 200 mg, once daily

Clinical Trial Data

A Phase I-IIa study established the **maximum tolerated dose (MTD) at 200 mg taken once daily** [3]. The Phase IIa portion evaluated this dose in 62 patients with advanced NSCLC, split into two groups: erlotinib-naïve (Cohort A) and erlotinib-resistant (Cohort B) [3].

Table 3: Phase IIa Clinical Efficacy in NSCLC [3]

Cohort	Patient Population	Disease Control Rate (≥4 months)	Objective Response Rate
Cohort A	Erlotinib-naïve	43.3%	3.3%
Cohort B	Erlotinib-resistant	22.6%	3.2%

The most frequent treatment-related adverse events were **diarrhea and acneiform rash** [3]. BMS-690514 also showed activity against specific EGFR mutations, with disease control in **70% of patients with EGFR mutations (including the T790M resistance mutation)** compared to 29% in patients with wild-type EGFR [3].

Experimental Protocols for Key Assays

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

- **Purpose:** To identify primary metabolic pathways and cytochrome P450 enzymes involved in BMS-690514 clearance [5] [6].
- **Methodology:**
 - **Incubation Setup:** Incubate BMS-690514 (e.g., 1-10 μM) with pooled HLM, an NADPH-generating system, and MgCl_2 in phosphate buffer.
 - **Reaction Termination:** Stop reactions at predetermined times with acetonitrile.
 - **Chemical Inhibition:** Use specific chemical inhibitors or recombinant CYP enzymes to identify contributions of individual CYP isoforms.
 - **Analysis:** Use LC-MS/MS to quantify parent drug loss and metabolite formation.

In Vitro Kinase Inhibition Assay

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) against various kinase targets [2].
- **Methodology:**
 - **Reaction Setup:** Incubate the purified kinase domain with ATP and a specific substrate in the presence of a serial dilution of BMS-690514.
 - **Detection:** Use a time-resolved fluorescence resonance energy transfer or scintillation proximity assay to measure phosphorylated product formation.
 - **Data Analysis:** Fit dose-response data to a four-parameter logistic model to calculate IC_{50} values. Reported IC_{50} s include 5 nM for HER1 and 19 nM for HER2 [2].

Research Implications and Context

BMS-690514 represents the strategic approach of **vertical pathway inhibition** or targeting parallel resistance pathways, distinct from first-generation EGFR TKIs like erlotinib and gefitinib [7]. Its ability to inhibit VEGFRs simultaneously aims to suppress tumor angiogenesis, potentially overcoming and preventing resistance [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. -690514: Uses, Interactions, BMS Mechanism of Action [go.drugbank.com]
2. -690514|HER/ BMS |CAS# 859853-30-8 EGFR inhibitor [apexbt.com]
3. Phase I-IIa study of BMS -690514, an EGFR , HER - 2 and -4 and... [pubmed.ncbi.nlm.nih.gov]
4. pan HER / VEGFR2 receptor tyrosine kinase inhibitor BMS - 690154 [medicalterminologydb.com]
5. pharmacokinetics and in vitro metabolism of Preclinical -690514... BMS [pubmed.ncbi.nlm.nih.gov]
6. pharmacokinetics and in vitro metabolism of Preclinical -690514... BMS [semanticscholar.org]
7. generation tyrosine kinase Second for the treatment of... inhibitors [transrespmed.springeropen.com]

To cite this document: Smolecule. [BMS-690154 EGFR HER2 HER4 inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1802554#bms-690154-egfr-her2-her4-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com